(S)-2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13473307
Molecular Formula: C16H31N3O3
Molecular Weight: 313.44 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H31N3O3 |
|---|---|
| Molecular Weight | 313.44 g/mol |
| IUPAC Name | tert-butyl (2S)-2-[[[(2S)-2-aminopropanoyl]-propan-2-ylamino]methyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H31N3O3/c1-11(2)19(14(20)12(3)17)10-13-8-7-9-18(13)15(21)22-16(4,5)6/h11-13H,7-10,17H2,1-6H3/t12-,13-/m0/s1 |
| Standard InChI Key | BVGLIYXLEXRKAH-STQMWFEESA-N |
| Isomeric SMILES | C[C@@H](C(=O)N(C[C@@H]1CCCN1C(=O)OC(C)(C)C)C(C)C)N |
| SMILES | CC(C)N(CC1CCCN1C(=O)OC(C)(C)C)C(=O)C(C)N |
| Canonical SMILES | CC(C)N(CC1CCCN1C(=O)OC(C)(C)C)C(=O)C(C)N |
Introduction
Chemical Structure and Stereochemistry
The molecular formula of this compound is C₁₆H₃₁N₃O₃, with a molecular weight of 313.44 g/mol . Its IUPAC name, tert-butyl (2S)-2-[[[(2S)-2-aminopropanoyl]-propan-2-ylamino]methyl]pyrrolidine-1-carboxylate, reflects its intricate stereochemistry. Key structural features include:
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A pyrrolidine ring substituted at the 2-position with a methyl group bearing an isopropylamino and (S)-2-aminopropanoyl moiety.
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A tert-butyl ester group at the 1-position of the pyrrolidine, providing steric protection for the carboxylate functionality .
The S configuration at both the pyrrolidine and amino-propionyl chiral centers is critical for its biological interactions, as stereochemistry often dictates binding affinity and selectivity in enzyme or receptor targets .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₃₁N₃O₃ | |
| Molecular Weight | 313.44 g/mol | |
| CAS Number | 1401667-07-9 | |
| Boiling Point | 422.1 ± 20.0 °C (at 760 mmHg) | |
| Density | 1.1 ± 0.1 g/cm³ |
Synthesis and Optimization
The synthesis of this compound involves multi-step organic reactions, emphasizing stereochemical control and functional group compatibility:
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Amino Group Protection: The (S)-2-aminopropanoyl moiety is protected using tert-butoxycarbonyl (Boc) or similar groups to prevent undesired side reactions .
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Coupling Reactions: Amide bond formation between the protected amino acid and the isopropylamino-methyl-pyrrolidine intermediate is achieved via reagents like HATU or EDCI, often in dichloromethane or tetrahydrofuran .
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Deprotection and Purification: The tert-butyl ester is selectively removed under acidic conditions (e.g., trifluoroacetic acid), followed by chromatography to isolate the enantiomerically pure product .
Industrial-scale synthesis employs continuous flow systems and automated reactors to enhance yield (typically 70–85%) and purity (>95% by HPLC) .
Physicochemical Properties
The compound exhibits:
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Low aqueous solubility (logP ≈ 2.5), necessitating organic solvents like DMSO for experimental use .
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Thermal stability up to 150°C, with decomposition observed at higher temperatures .
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Chiral purity maintained under inert storage conditions (-20°C), critical for preserving its stereochemical integrity .
Applications in Medicinal Chemistry
Enzyme Inhibition Studies
The compound’s pyrrolidine scaffold and amino acid motif mimic natural substrates of proteases and kinases. Computational docking studies suggest potential inhibition of cyclin-dependent kinases (CDKs), aligning with similar compounds’ roles in cancer therapeutics .
Peptide Mimetics
As a peptidomimetic, it serves as a rigid backbone in drug design, enhancing metabolic stability compared to linear peptides. For example, analogs have been explored as angiotensin-converting enzyme (ACE) inhibitors .
Intermediate in API Synthesis
This compound is a precursor in synthesizing small-molecule APIs targeting neurological disorders. Its tert-butyl ester facilitates late-stage functionalization, enabling modular drug development .
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